

Spectroscopic data of Decyl 2-ethylhexanoate (NMR, IR, MS)

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Compound of Interest

Compound Name: Decyl 2-ethylhexanoate

CAS No.: 93777-46-9

Cat. No.: B019322

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An In-depth Technical Guide to the Spectroscopic Data of **Decyl 2-ethylhexanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl 2-ethylhexanoate (CAS No: 93777-46-9, Molecular Formula: C₁₈H₃₆O₂) is a branched-chain fatty acid ester.[1] With a molecular weight of 284.5 g/mol, it functions primarily as an emollient and skin-conditioning agent in cosmetic and personal care formulations.[1] Its specific chemical structure imparts desirable sensory characteristics and solubility properties. A thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and ensuring consistency in quality control and research applications.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Decyl 2-ethylhexanoate**. The interpretation is grounded in fundamental principles, offering insights into how the molecular structure correlates with the observed spectral features.

Molecular Structure

The structural identity of a molecule is the foundation of its chemical and physical properties. Spectroscopic analysis serves to confirm this structure.

Caption: 2D Structure of **Decyl 2-ethylhexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule. Due to the molecule's asymmetry, all 18 carbon atoms in **Decyl 2-ethylhexanoate** are expected to be chemically distinct, resulting in 18 unique signals. The electronegativity of the ester oxygen atoms significantly influences the chemical shifts of nearby carbons. Carbons closer to the oxygen atoms are "deshielded" and appear at a higher chemical shift (further downfield).^{[2][3]}

Table 1: Predicted ¹³C NMR Chemical Shifts for **Decyl 2-ethylhexanoate**

Carbon Atom(s)	Chemical Shift (δ , ppm)	Rationale
C=O (Ester Carbonyl)	~170 - 185	Highly deshielded due to double bond to one oxygen and single bond to another.[3]
O-CH ₂ (Decyl Chain)	~60 - 65	Deshielded by the adjacent ester oxygen.[3]
CH (Ethylhexanoate)	~40 - 50	Methine carbon adjacent to the carbonyl group.
-(CH ₂) ₈ - (Decyl Chain)	~16 - 35	Typical range for sp ³ hybridized carbons in an alkyl chain.[3]
CH ₂ (Ethyl Group)	~20 - 30	Methylene carbon of the ethyl branch.[3]

| -CH₃ (Decyl & Ethyl) | ~10 - 15 | Terminal methyl groups, least deshielded carbons.[3] |

Note: Data is based on typical chemical shift ranges for esters. Specific values can be found in spectral databases. PubChem indicates the availability of ¹³C NMR data for **Decyl 2-ethylhexanoate**.[\[1\]](#)

¹H NMR Spectroscopy

Proton NMR provides information about the electronic environment of hydrogen atoms. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) are key parameters.

Table 2: Predicted ¹H NMR Signals for **Decyl 2-ethylhexanoate**

Proton(s)	Integration	Multiplicity	Chemical Shift (δ , ppm)	Rationale
O-CH ₂ - (Decyl)	2H	Triplet	~4.0 - 4.2	Protons on the carbon attached to the ester oxygen are highly deshielded.
-CH(CH ₂ CH ₃)-	1H	Multiplet	~2.2 - 2.5	Methine proton alpha to the carbonyl group.
-CH ₂ - (Alkyl Chains)	22H	Multiplet	~1.2 - 1.7	Overlapping signals from the numerous methylene groups in the alkyl chains.

| -CH₃ (Alkyl Ends) | 6H | Triplet | ~0.8 - 1.0 | Terminal methyl groups are the most shielded protons. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

- Sample Preparation: Dissolve approximately 10-20 mg of the **Decyl 2-ethylhexanoate** sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

- **Locking and Shimming:** The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, a process of adjusting currents in coils to optimize the homogeneity of the magnetic field, which is essential for sharp, well-resolved peaks.
- **Acquisition:** Set the acquisition parameters for the desired experiment (^1H or ^{13}C). For ^{13}C NMR, a greater number of scans are required due to the low natural abundance of the ^{13}C isotope.[4]
- **Processing:** After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and reference it (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The spectrum of **Decyl 2-ethylhexanoate** is dominated by features characteristic of a long-chain aliphatic ester.

Table 3: Key IR Absorption Bands for **Decyl 2-ethylhexanoate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~2850 - 2960	C-H Stretch	Alkyl (sp ³)	Confirms the presence of the extensive aliphatic chains. A strong and sharp absorption.
~1735 - 1750	C=O Stretch	Ester Carbonyl	A very strong, sharp peak, which is the most prominent and diagnostic feature for an ester.

| ~1150 - 1250 | C-O Stretch | Ester Linkage | A strong absorption confirming the C-O single bond of the ester group. |

Note: PubChem and the NIST Chemistry WebBook are authoritative sources for reference IR spectra.[1][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a common technique for obtaining the IR spectrum of liquid samples.

- **Background Scan:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Sample Application:** Place a single drop of the neat (undiluted) **Decyl 2-ethylhexanoate** liquid directly onto the ATR crystal.
- **Acquisition:** Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule by ionizing it and separating the resulting ions based on their mass-to-charge (m/z) ratio.

For **Decyl 2-ethylhexanoate** (MW = 284.5), the molecular ion peak (M⁺) is expected at m/z 284. The fragmentation pattern is dictated by the ester functional group and the long alkyl chains.

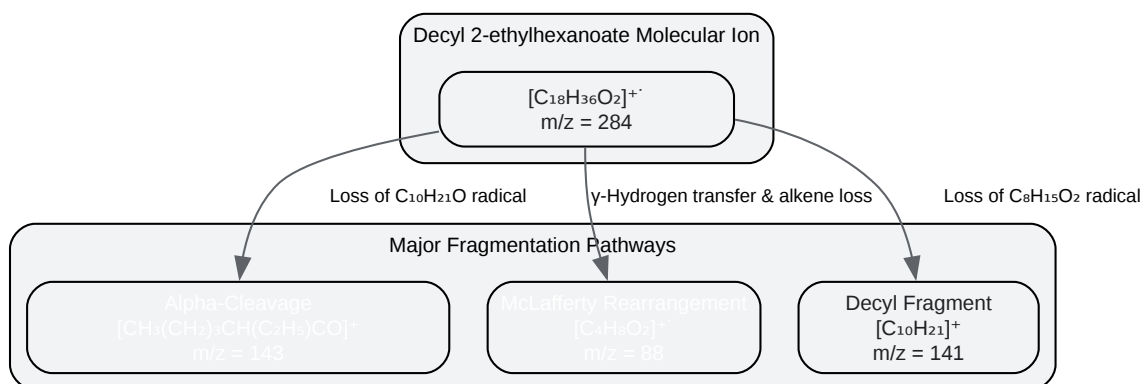
Table 4: Expected Key Fragments in the Mass Spectrum of **Decyl 2-ethylhexanoate**

m/z Value	Ion Structure	Fragmentation Pathway
284	$[\text{C}_{18}\text{H}_{36}\text{O}_2]^+$	Molecular Ion (M^+)
143	$[\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}_2\text{H}_5)\text{CO}]^+$	Alpha-cleavage at the decyl C-O bond.
141	$[\text{C}_{10}\text{H}_{21}]^+$	Decyl carbocation fragment.

| 88 | $[\text{C}_4\text{H}_8\text{O}_2]^+$ | McLafferty rearrangement product ion. |

Key Fragmentation Pathways

The fragmentation of esters in an MS experiment is a well-understood process that provides significant structural information.[6]



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Caption: Major fragmentation pathways for **Decyl 2-ethylhexanoate** in MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile compounds like esters, providing separation followed by mass analysis.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the GC injection port, which is heated to rapidly vaporize the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates different components of the sample based on their boiling points and interactions with the column's stationary phase. **Decyl 2-ethylhexanoate** will elute at a specific retention time.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M^+) and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- **Detection:** An electron multiplier detects the ions, generating a signal that is proportional to the ion abundance. The output is a mass spectrum showing the relative abundance of ions at each m/z value.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic fingerprint for **Decyl 2-ethylhexanoate**. ^{13}C and ^1H NMR confirm the complete carbon-hydrogen framework. IR spectroscopy validates the presence of the key ester functional group and aliphatic chains. Mass spectrometry confirms the molecular weight and provides structural details through predictable fragmentation patterns. These analytical techniques, when used in concert, are indispensable for the verification, quality control, and detailed study of this compound in scientific and industrial settings.

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